Opposing Ring-Pucker Conformation Compared to 4-Hydroxyproline
In a direct head-to-head comparison, the (2S,4R) epimer of 4-mercaptoproline (Mpc) induces a Cγ-endo ring pucker, whereas the corresponding (2S,4R)-4-hydroxyproline (Hyp) generates a Cγ-exo pucker. This reversal is a direct consequence of the less electronegative thiol group [1].
| Evidence Dimension | Pyrrolidine ring pucker preference |
|---|---|
| Target Compound Data | Cγ-endo (for (2S,4R)-Mpc) |
| Comparator Or Baseline | Cγ-exo (for (2S,4R)-Hyp) |
| Quantified Difference | Opposite pucker preference |
| Conditions | Conformational analysis of N-acetyl-4-mercaptopyrrolidine-2-carboxylic acid methyl esters vs. N-acetyl-4-hydroxyproline methyl esters (theoretical and NMR studies) |
Why This Matters
This opposite pucker dictates distinct peptide backbone conformations, offering a unique tool for tuning peptide and protein structure beyond what is possible with standard hydroxyproline.
- [1] Cadamuro, S. A., et al. (2008). Conformational Properties of 4-Mercaptoproline and Related Derivatives. Angewandte Chemie International Edition, 47(11), 2143-2146. DOI: 10.1002/anie.200704310. View Source
